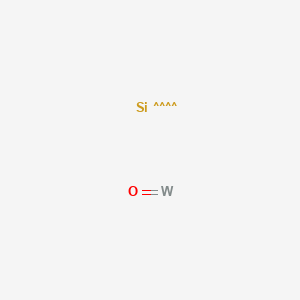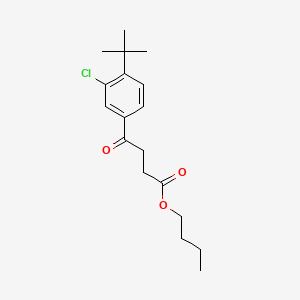
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and flavors, and their ability to act as solvents. This particular compound is characterized by the presence of a chlorine atom, a t-butyl group, and a gamma-oxo functional group attached to a benzenebutanoic acid butyl ester backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes . The use of flow microreactor systems also enables the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives, such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and solvents due to its ester functional group.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. For example, the presence of the chlorine atom and the gamma-oxo group can influence the compound’s reactivity and binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloropropanoic acid butyl ester
- Butanoic acid, 3-oxo-, butyl ester
- Butanoic acid, 4-chloro-3-oxo-, methyl ester
Uniqueness
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the t-butyl group provides steric hindrance, affecting the compound’s stability and reactivity. Additionally, the gamma-oxo group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
32780-44-2 |
|---|---|
Molekularformel |
C18H25ClO3 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
butyl 4-(4-tert-butyl-3-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C18H25ClO3/c1-5-6-11-22-17(21)10-9-16(20)13-7-8-14(15(19)12-13)18(2,3)4/h7-8,12H,5-6,9-11H2,1-4H3 |
InChI-Schlüssel |
IYJFACHMIKIXDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCC(=O)C1=CC(=C(C=C1)C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


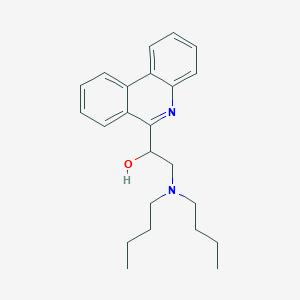
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
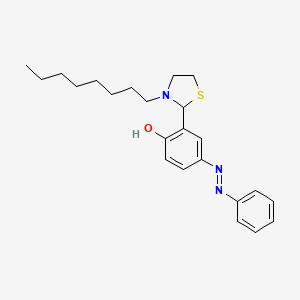
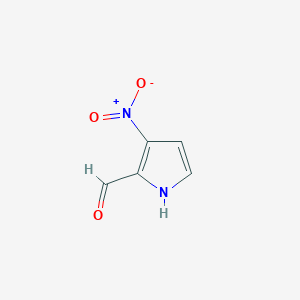
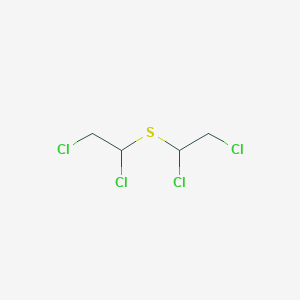
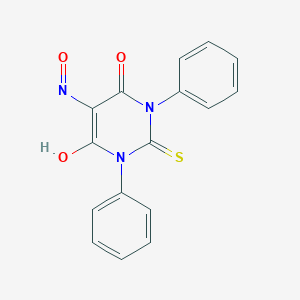
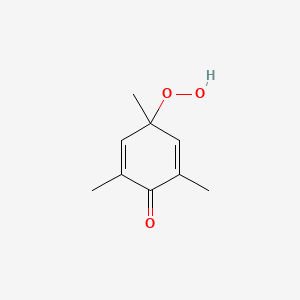
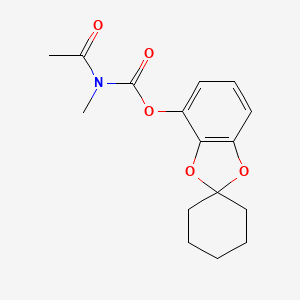
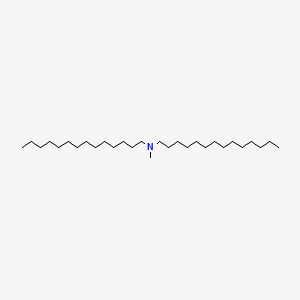
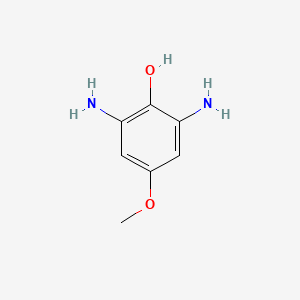
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)

